

Ipraunf2 Gold Catalyst: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ipraunf2

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Introduction

Ipraunf2, chemically known as [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene] [bis(trifluoromethanesulfonyl)imide]gold(I), is a prominent member of the N-heterocyclic carbene (NHC) gold(I) catalyst family. It is a white, air- and moisture-stable solid, which makes it a convenient and highly effective catalyst for a variety of organic transformations. Its robust nature and high catalytic activity have positioned it as a valuable tool in modern synthetic chemistry, particularly in the construction of complex molecular architectures. This guide provides an in-depth overview of the **Ipraunf2** gold catalyst, focusing on its catalytic activity, experimental protocols, and mechanistic pathways.

Chemical Structure and Properties:

- Systematic Name: [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene] [bis(trifluoromethanesulfonyl)imide]gold(I)
- Common Name: **Ipraunf2**
- CAS Number: 951776-24-2
- Molecular Formula: $C_{29}H_{37}AuF_6N_3O_4S_2$
- Appearance: Colorless to pale yellow solid

- Solubility: Soluble in organic solvents such as chloroform, dichloromethane, and toluene.

Catalytic Activity: Quantitative Data

Ipraunf2 has demonstrated high efficiency in a range of gold-catalyzed reactions. The following tables summarize its performance in key transformations, providing data on reaction yields, times, and catalyst loading.

Table 1: Gold-Catalyzed Synthesis of Dihydroindeno[2,1-b]thiochromene Derivatives

Entry	Catalyst (mol%)	Time (min)	Yield (%)
1	Ph ₃ PAuCl / AgOTf (2.5)	30	95
2	JohnphosAuCl / AgOTf (2.5)	30	96
3	XPhosAuCl / AgOTf (2.5)	30	98
4	IPrAuCl / AgOTf (2.5)	30	99
5	Ipraunf2 (2.5)	30	99

Reaction conditions: Substrate (0.1 mmol) and catalyst in DCM (0.4 mL) at room temperature.

Table 2: Gold-Catalyzed Tandem Cycloisomerization/Dimerization of Homopropargyl Sulfonamides

Entry	Catalyst (mol%)	Additive	Time (h)	Yield (%)
1	Ph ₃ PAuCl (5)	MsOH (5 mol%)	24	25
2	IPrAuCl (5)	MsOH (5 mol%)	12	85
3	Ipraunf2 (2.5)	MsOH (5 mol%)	5	92
4	Ipraunf2 (2.5)	-	12	65

Reaction conditions: Substrate (0.1 mmol), catalyst, and additive in DCE (1.0 mL) at room temperature.

Experimental Protocols

Synthesis of Ipraunf2 Gold Catalyst

This protocol describes the synthesis of **Ipraunf2** from its precursor, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl).

Materials:

- IPrAuCl
- Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)
- Dichloromethane (DCM)
- Pentane
- Celite

Procedure:

- To a solution of AgNTf₂ (1.03 g, 2.65 mmol) in DCM (30 mL), add IPrAuCl (1.65 g, 2.65 mmol).[\[1\]](#)
- Stir the resulting mixture at room temperature for 4 hours.[\[1\]](#)
- Filter the mixture through a pad of Celite, and wash the Celite pad with additional DCM.[\[1\]](#)
- Reduce the volume of the filtrate under reduced pressure.[\[1\]](#)
- Add pentane to the concentrated solution to precipitate a white solid.[\[1\]](#)
- Filter the solid and dry it under high vacuum to yield **Ipraunf2** as a white solid (2.03 g, 88% yield).[\[1\]](#)

Representative Catalytic Reaction: Cycloisomerization of an En-yne

This protocol provides a general procedure for the **Iptraunf2**-catalyzed cycloisomerization of a 1,6-enyne.

Materials:

- 1,6-enyne substrate
- **Iptraunf2**
- Dichloromethane (DCM)
- Triethylamine
- Silica gel for column chromatography

Procedure:

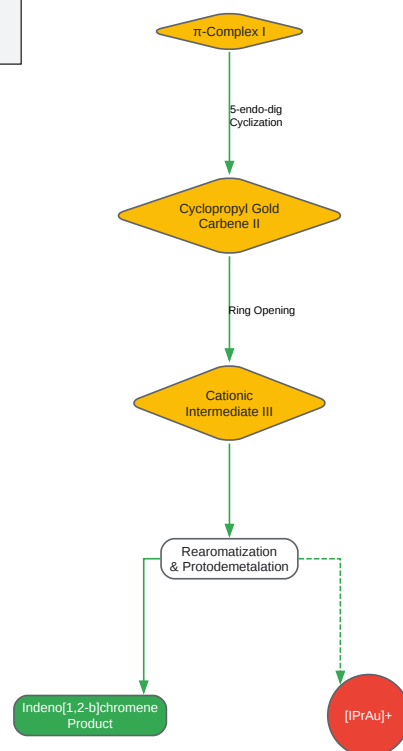
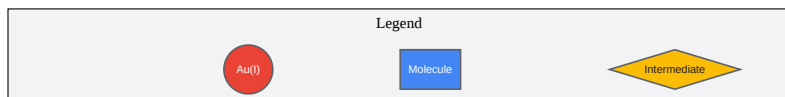
- To a stirred solution of the 1,6-enyne (0.4 mmol) in DCM (4 mL) at room temperature, add **Iptraunf2** (0.008 mmol, 2 mol%).
- Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a drop of triethylamine.
- Concentrate the solution in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain the desired cycloisomerized product.

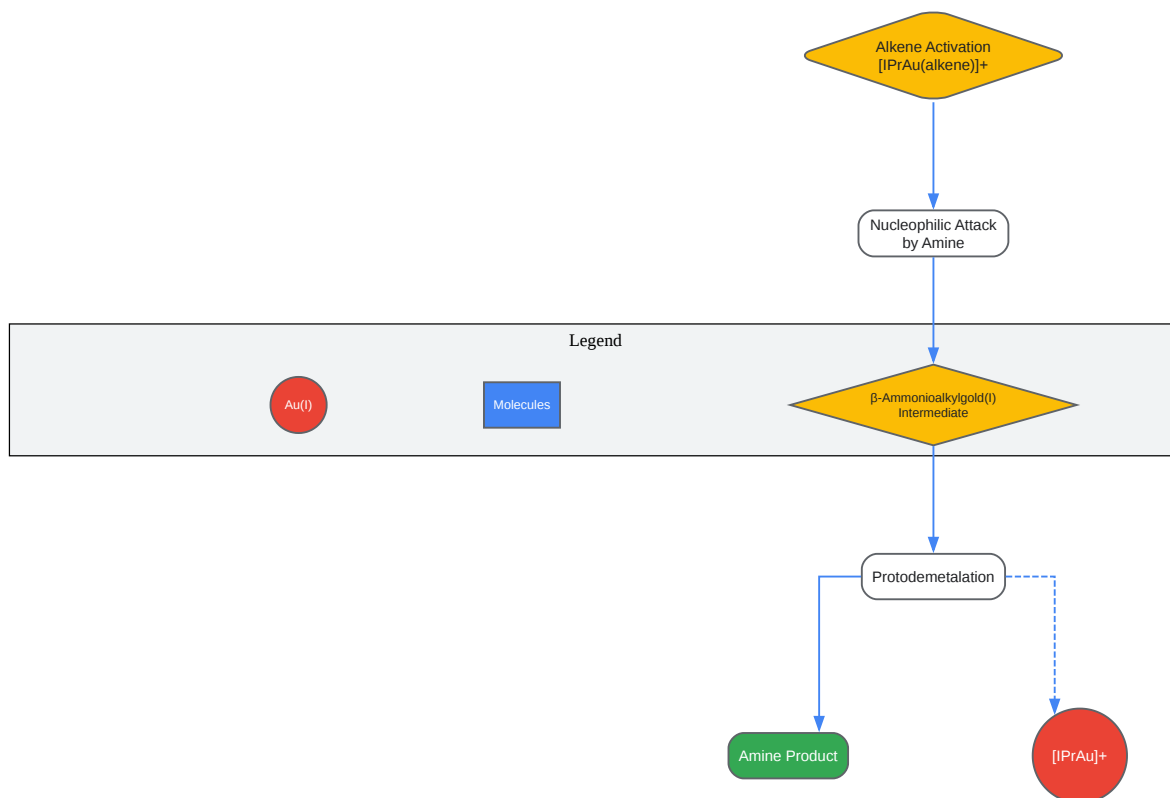
Catalytic Mechanisms and Pathways

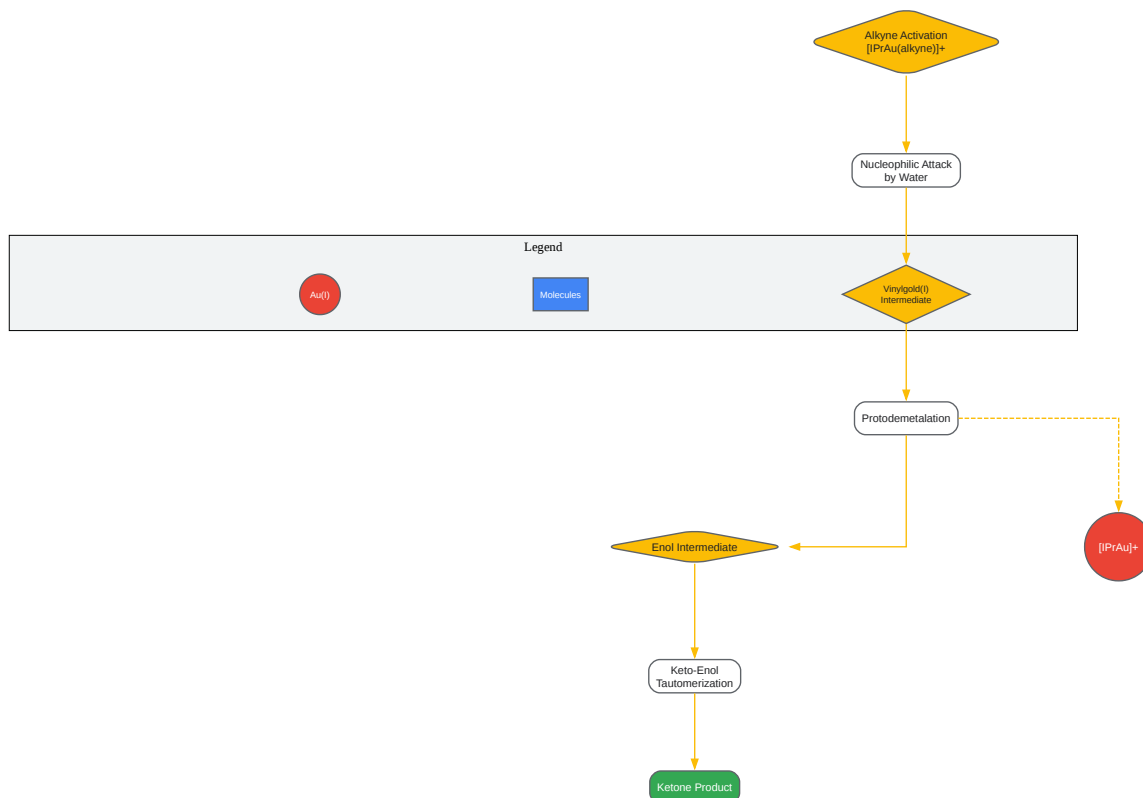
The catalytic prowess of **Iptraunf2** stems from the ability of the gold(I) center to act as a soft, carbophilic π -acid, activating alkynes and allenes towards nucleophilic attack. Below are representations of key catalytic cycles.

Cycloisomerization of o-(Alkynyl)styrenes

The following diagram illustrates the proposed mechanism for the **Iptraunf2**-catalyzed cycloisomerization of an o-(alkynyl)styrene to form an indeno[1,2-b]thiochromene derivative. The reaction proceeds through the formation of a key cyclopropyl gold carbene intermediate.







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References

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- To cite this document: BenchChem. [Ipraunf2 Gold Catalyst: A Technical Guide for Advanced Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3005505#what-is-ipraunf2-gold-catalyst\]](https://www.benchchem.com/product/b3005505#what-is-ipraunf2-gold-catalyst)

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